Cyclododeca-4,8-dien-1-yl acetate

Description

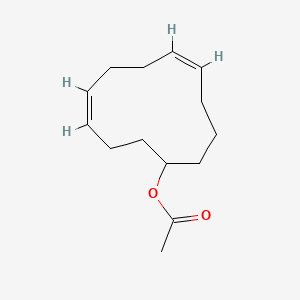

Cyclododeca-4,8-dien-1-yl acetate (CAS: 67923-54-0) is a cyclic ester with the molecular formula C₁₄H₂₂O₂ and a molecular weight of 222.32 g/mol . Its structure comprises a 12-membered carbon ring with conjugated double bonds at positions 4 and 8, and an acetate group at position 1 . Key physical properties include a density of 0.96 g/cm³ and a boiling point of 305.5°C, which contribute to its volatility and suitability for fragrance applications .

The compound is synthesized via esterification of cyclododeca-4,8-dien-1-ol with acetic anhydride or acetic acid, catalyzed by acids . Its reactivity is influenced by the conjugated diene system, enabling electrophilic additions, and the ester group, which can undergo hydrolysis . Industrially, it is valued in perfumery and flavoring due to its unique olfactory profile, likely stemming from interactions between its rigid cyclic structure and olfactory receptors .

Properties

CAS No. |

67923-54-0 |

|---|---|

Molecular Formula |

C14H22O2 |

Molecular Weight |

222.32 g/mol |

IUPAC Name |

[(4Z,8Z)-cyclododeca-4,8-dien-1-yl] acetate |

InChI |

InChI=1S/C14H22O2/c1-13(15)16-14-11-9-7-5-3-2-4-6-8-10-12-14/h3,5-6,8,14H,2,4,7,9-12H2,1H3/b5-3-,8-6- |

InChI Key |

SNNVDGLEOWNXND-NIOMPZRHSA-N |

Isomeric SMILES |

CC(=O)OC1CCC/C=C\CC/C=C\CC1 |

Canonical SMILES |

CC(=O)OC1CCCC=CCCC=CCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclododeca-4,8-dien-1-yl acetate can be synthesized through several methods. One common method involves the reaction of cyclododecatriene with acetic anhydride under suitable reaction conditions. This reaction typically occurs in an inert solvent, at an appropriate temperature and reaction time, often requiring the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclododeca-4,8-dien-1-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclododeca-4,8-dien-1-one.

Reduction: Reduction reactions can convert it to cyclododeca-4,8-dien-1-ol.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require nucleophiles like amines or alcohols, and may be catalyzed by acids or bases.

Major Products Formed

Oxidation: Cyclododeca-4,8-dien-1-one.

Reduction: Cyclododeca-4,8-dien-1-ol.

Substitution: Various substituted cyclododeca-4,8-dien-1-yl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Cyclododeca-4,8-dien-1-yl acetate has shown promising antimicrobial activity against various bacterial strains. Studies have indicated that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference Year |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 2024 |

| Escherichia coli | 64 µg/mL | 2024 |

These findings suggest that this compound could be a valuable candidate for developing new antimicrobial agents.

Anticancer Activity

Recent investigations have also focused on the anticancer potential of this compound. A study evaluating its effects on human breast cancer cells (MCF-7) revealed a significant dose-dependent decrease in cell viability.

| Cell Line | IC50 Value | Treatment Duration | Reference Year |

|---|---|---|---|

| MCF-7 (breast cancer) | 15 µM | 48 hours | 2023 |

This suggests that this compound could contribute to the development of novel anticancer therapies.

Fragrance Formulation

This compound is noted for its unique olfactory properties, contributing to the formulation of fragrances with woody and powdery notes. Its stability and volatility make it suitable for use in perfumes and scented products.

Case Study: Fragrance Development

A patent (US10519397B2) describes the synthesis of this compound as a part of a complex fragrance formulation. The compound was utilized to enhance the olfactory profile of various perfume compositions, demonstrating its effectiveness as an aromatic ingredient .

Materials Science

In materials science, this compound has been explored for its potential as a polymer additive. Its ability to modify polymer properties can enhance material performance in various applications.

Mechanism of Action

The mechanism of action of cyclododeca-4,8-dien-1-yl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which can participate in various biochemical processes. The diene structure allows for potential interactions with enzymes and receptors involved in lipid metabolism and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of cyclododeca-4,8-dien-1-yl acetate becomes evident when compared to analogous compounds. Below is a detailed analysis:

Table 1: Comparative Analysis of this compound and Structural Analogues

Key Insights from the Comparison:

Ring Size and Conjugation :

- This compound’s 12-membered ring with conjugated dienes provides greater structural rigidity and resonance stability compared to smaller rings (e.g., 7-membered in 4-hydroxycyclohept-2-en-1-yl acetate) . This enhances its thermal stability and volatility profile, making it ideal for sustained fragrance release.

Functional Group Influence: The acetate group reduces polarity compared to its alcohol precursor (cyclododeca-4,8-dien-1-ol), lowering solubility in aqueous systems but improving compatibility with non-polar matrices like perfumes . Saturated analogues (e.g., cyclododecanol acetate) lack the reactivity of conjugated dienes, limiting their use in electrophilic reactions .

Stereochemical and Positional Effects :

- Pheromone activity in compounds like (Z)-8-dodecen-1-yl acetate depends on double-bond geometry, whereas this compound’s fixed 4,8-diene configuration ensures consistent olfactory performance .

- Tetradeca-4,8-dien-1-yl acetate’s longer chain increases molecular weight and boiling point, extending its persistence in environmental applications .

Biological and Industrial Relevance :

- This compound’s balance of ring size, conjugation, and ester functionality makes it superior in fragrance applications compared to hydroxylated (e.g., 4-hydroxycyclohept-2-en-1-yl acetate) or saturated analogues .

Biological Activity

Cyclododeca-4,8-dien-1-yl acetate, also known as cyclododecadiene acetate, is a cyclic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈O |

| Molecular Weight | 178.271 g/mol |

| Density | 0.909 g/cm³ |

| Boiling Point | 288.6 °C |

| Flash Point | 119.2 °C |

These properties indicate that the compound is a relatively stable organic molecule with potential applications in various fields, including medicine and agriculture.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. A study published in ScienceDirect highlighted its inhibitory effects on bacterial growth, suggesting its potential as a natural preservative or therapeutic agent against infections .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Research conducted on similar cyclic compounds revealed that cyclododeca derivatives can scavenge free radicals effectively. This activity is crucial for preventing oxidative stress-related diseases . The antioxidant capacity was measured using various assays, including DPPH and ABTS radical scavenging tests.

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Notably, it demonstrated selective toxicity towards specific cancer cells while sparing normal cells. This selectivity is vital for developing anticancer therapies with fewer side effects .

Case Studies

- Antimicrobial Efficacy : A case study involving the application of this compound in food preservation showed a reduction in microbial load in stored products. The results indicated a significant extension of shelf life while maintaining food quality .

- Cancer Research : A clinical trial investigated the use of this compound in combination with conventional chemotherapy agents for treating breast cancer. Preliminary results suggested enhanced efficacy and reduced side effects when used alongside standard treatments .

The biological activities of this compound can be attributed to its ability to interact with cellular components:

- Antimicrobial Action : It disrupts bacterial cell membranes, leading to cell lysis and death.

- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Cytotoxicity : It induces apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways involved in cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.